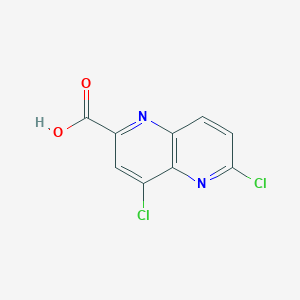
4,6-Dichloro-1,5-naphthyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-1,5-naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions, and a carboxylic acid group at the 2nd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry .
Métodos De Preparación
The synthesis of 4,6-Dichloro-1,5-naphthyridine-2-carboxylic acid typically involves the chlorination of 1,5-naphthyridine derivatives followed by carboxylation. One common method includes the reaction of 4,6-dichloro-1,5-naphthyridine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
4,6-Dichloro-1,5-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of N- or S-substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of the naphthyridine ring.
Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form complex structures.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
4,6-Dichloro-1,5-naphthyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-1,5-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
4,6-Dichloro-1,5-naphthyridine-2-carboxylic acid can be compared with other naphthyridine derivatives, such as:
4,6-Dichloro-1,5-naphthyridine-3-carbonitrile: Similar in structure but with a nitrile group instead of a carboxylic acid group.
2,6-Dichloro-1,5-naphthyridine: Lacks the carboxylic acid group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical properties and biological activities .
Propiedades
Fórmula molecular |
C9H4Cl2N2O2 |
|---|---|
Peso molecular |
243.04 g/mol |
Nombre IUPAC |
4,6-dichloro-1,5-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-4-3-6(9(14)15)12-5-1-2-7(11)13-8(4)5/h1-3H,(H,14,15) |
Clave InChI |
RDBKADPONJTSPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1N=C(C=C2Cl)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















